N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. It possesses a unique structure characterized by a quinazolinone ring, a thiazole ring, and a chlorophenyl group. This structural arrangement contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide can be achieved through a multi-step process. One common route involves:
Starting Materials: : The synthesis typically begins with the preparation of 2-methyl-4-oxoquinazoline and 2,4-dimethylthiazole.
Formation of Intermediate: : The next step involves the reaction of 2-methyl-4-oxoquinazoline with 2-chloro-5-aminophenyl to form an intermediate compound.
Coupling Reaction: : The intermediate is then subjected to a coupling reaction with 2,4-dimethylthiazole-5-carboxylic acid under specific reaction conditions (e.g., using a coupling agent like EDCI or DCC in the presence of a base like DIPEA) to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated and continuous flow synthesis methods to ensure efficiency and consistency. The industrial synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Under oxidative conditions, the thiazole ring may be susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction: : The quinazolinone moiety can be reduced under hydrogenation conditions, leading to the formation of the corresponding tetrahydroquinazolinone derivative.
Substitution: : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: : Hydrogen gas with a palladium or platinum catalyst can facilitate the reduction process.
Substitution: : Nucleophiles can be introduced under basic conditions, often with a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: : Sulfoxides or sulfones
Reduction: : Tetrahydroquinazolinone derivative
Substitution: : Substituted phenyl derivatives
Scientific Research Applications
Chemistry: : It can serve as a building block for synthesizing more complex organic molecules and polymers.
Biology: : Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : The compound may have therapeutic potential as an anticancer, antibacterial, or antiviral agent, depending on its ability to modulate specific molecular targets.
Industry: : It can be used in the development of novel materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide depends on its interaction with molecular targets. Possible mechanisms include:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Depending on the target, it could influence signaling pathways, such as inhibiting kinase activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-phenyl)phenyl)-2-methylthiazole-5-carboxamide
N-(2-chloro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide
Uniqueness
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
There you go! Any more compound curiosities, or something else on your mind?
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-11-19(29-13(3)23-11)20(27)25-18-10-14(8-9-16(18)22)26-12(2)24-17-7-5-4-6-15(17)21(26)28/h4-10H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIJZZARLDCYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.